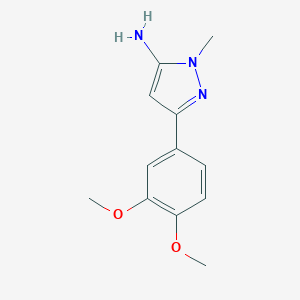

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-15-12(13)7-9(14-15)8-4-5-10(16-2)11(6-8)17-3/h4-7H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVFNEGAFWMOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 3,4-Dimethoxyphenyl Cyanoacetone

The synthesis begins with the Claisen cleavage of 5-methylisoxazole derivatives to generate cyanoacetone. Introducing the 3,4-dimethoxyphenyl group requires Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetonitrile under Lewis acid catalysis (e.g., AlCl₃), followed by hydrolysis to yield 3,4-dimethoxyphenyl cyanoacetone. This intermediate is highly reactive and prone to polymerization, necessitating in situ generation.

Cyclization with Hydrazine Derivatives

The cyclocondensation step employs hydrazine hydrate or hydrazinium salts in a solvent system (e.g., toluene/ethanol) to facilitate water removal via azeotropic distillation. For example:

Optimization Insights

-

Solvent Choice : Hydrophobic solvents like toluene improve yield by efficiently removing water, while ethanol aids in precipitating byproduct salts.

-

Temperature : Reactions conducted at 35–60°C minimize side reactions, achieving yields up to 72–88% for analogous compounds.

Modular One-Pot Assembly via Hydrazone Intermediates

A scalable one-pot method adapts the reaction of phenacyl bromides with aldehyde hydrazones, as demonstrated for 3,5-diarylpyrazoles. This approach avoids isolating unstable intermediates.

Reaction Design

-

Hydrazone Formation : Condense 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone.

-

Nucleophilic Attack : React the hydrazone with 2-bromo-1-(3,4-dimethoxyphenyl)propan-1-one (phenacyl bromide analog) in ethanol under reflux.

Performance Data

-

Yield : Comparable syntheses of 3,5-diarylpyrazoles report 30–72% yields depending on substituent electronic effects. Electron-donating groups (e.g., methoxy) enhance reactivity.

-

Byproduct Mitigation : Acidic conditions (e.g., H₂SO₄) and controlled stoichiometry suppress formation of regioisomers.

Multi-Component Reactions (MCRs)

MCRs offer atom-economical pathways by combining three reactants in a single step. For the target compound, a plausible MCR involves:

-

3,4-Dimethoxybenzaldehyde

-

Methylacetoacetate (as a methyl ketone source)

-

Hydrazine

Mechanistic Pathway

The reaction proceeds via Knoevenagel condensation between the aldehyde and methylacetoacetate, followed by hydrazine-induced cyclization:

Challenges and Solutions

-

Regioselectivity : The 3-amino group forms preferentially at the less hindered position, but steric effects from the 3,4-dimethoxyphenyl group may require directing groups or catalysts.

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave irradiation reduces reaction time.

Comparative Analysis of Methods

Purification and Characterization

Workup Procedures

-

Salt Precipitation : Adding ethanol to reaction mixtures precipitates alkali metal salts, simplifying filtration.

-

Distillation : Vacuum distillation isolates the pyrazole from high-boiling solvents.

-

Chromatography : Silica gel chromatography resolves regioisomers, though it is less practical for large-scale synthesis.

Scientific Research Applications

Anti-Infective Properties

Recent studies have highlighted the potential of 3AP derivatives as antibacterial and antiviral agents. For instance, a series of 3APs with thiourea moieties exhibited sub-micromolar activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) when combined with bioavailable copper . This indicates that 3APs could serve as a scaffold for developing new anti-infective agents.

Table 1: Anti-Infective Activity of 3AP Derivatives

| Compound | Target Organism | Activity Level |

|---|---|---|

| 3AP Thiourea Derivative | MSSA/MRSA | Sub-micromolar |

| Pyrazolo-Triazine Derivative | Various Bacteria/Fungi | Inhibition Zone > 15 mm |

Anticancer Potential

The anticancer applications of 3AP have been extensively researched. Compounds derived from this framework have shown promising results against various cancer cell lines. For example, methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate demonstrated significant inhibition of HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .

Table 2: Anticancer Activity of Selected 3AP Derivatives

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 | 54.25 |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa | 38.44 |

Anti-inflammatory Effects

The anti-inflammatory properties of 3AP derivatives have also been investigated. A study demonstrated that specific bisindole-substituted pyrazoles could inhibit GSK-3β activity and reduce inflammation in glial cells . This suggests that such compounds may be useful in treating neurodegenerative diseases where inflammation plays a critical role.

Synthesis of Bioactive Compounds

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives with enhanced biological activities. For instance, it has been employed as a precursor for synthesizing various heterocyclic compounds under microwave conditions, facilitating rapid development of new drug candidates .

Table 3: Synthetic Applications of 3AP

| Application | Description |

|---|---|

| Precursor for Heterocycles | Used in the synthesis of pyrazolo[1,5-a]pyrimidines |

| Microwave-Assisted Synthesis | Enables rapid preparation of complex structures |

Case Study: Anticancer Activity Evaluation

In a notable study conducted by researchers at Roche Pharma, a library of pyrazolo derivatives was screened for anticancer activity against multiple cell lines including HepG2 and MCF-7. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Case Study: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of bisindole-substituted pyrazoles derived from the 3AP framework. These compounds were shown to effectively reduce microglial activation and astrocyte proliferation in vivo, suggesting their therapeutic potential in neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrimidine Derivatives

- Diaveridine Hydrochloride (2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine hydrochloride): Core Structure: Pyrimidine ring (6-membered, two nitrogen atoms) vs. pyrazole (5-membered, two adjacent nitrogen atoms). Substituents: 3,4-dimethoxybenzyl group at position 5; amino groups at positions 2 and 3. Activity: Diaveridine is a dihydrofolate reductase inhibitor with antimicrobial properties . The pyrimidine core facilitates hydrogen bonding with enzyme active sites, while the pyrazole analog’s smaller ring may alter steric interactions.

Triazole Derivatives

- 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic Acid :

- Core Structure : 1,2,4-triazole (5-membered, three nitrogen atoms).

- Substituents : 3,4-dimethoxyphenyl at position 5; thioacetic acid side chain.

- Activity : Triazoles exhibit diverse biological roles, including antifungal activity. The additional nitrogen atom in triazoles enhances metabolic stability compared to pyrazoles .

Substituent Variations on Pyrazole Scaffold

Simpler Pyrazole Analogs

- 3-Amino-5-methylpyrazole: Substituents: Methyl group at position 5; lacks the dimethoxyphenyl moiety. Physical Properties: Melting point (41–43°C), lower molecular weight (97.11 g/mol) vs. the target compound (estimated higher due to aryl group) .

3-(3,5-Dimethoxyphenyl)-1H-pyrazol-3-amine ():

- Substituents : 3,5-Dimethoxyphenyl group (meta substitution) vs. 3,4-dimethoxyphenyl (ortho substitution).

- Electronic Effects : The 3,5-dimethoxy configuration provides symmetrical electron donation, whereas 3,4-dimethoxy creates an asymmetric electronic environment, influencing dipole interactions and solubility .

Functionalized Pyrazole Derivatives

3-(3,4-Dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole ():

- Structure : Dihydropyrazole core with fluorophenyl and phenyl substituents.

- Fluorine substitution enhances metabolic stability and lipophilicity compared to the target compound’s methyl group .

4-Amino-2-(3,4-dimethoxyphenyl)pyrimidine-5-carbonitrile ():

- Hybrid Structure: Pyrimidine-pyrazole fusion with cyano group.

- Synthetic Utility: The cyano group enables further functionalization (e.g., conversion to thioamides), a strategy less explored in the target compound’s derivatives .

Research Findings and Implications

- Electronic Effects : The 3,4-dimethoxyphenyl group enhances electron donation, improving binding to hydrophobic pockets in enzymes (e.g., kinases) compared to unsubstituted pyrazoles .

- bulkier analogs like dihydropyrazoles .

- Synthetic Challenges : suggests discontinuation of the target compound, possibly due to complex synthesis (e.g., multi-step coupling of dimethoxyphenyl groups) or stability issues.

Biological Activity

3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

The primary target of this compound is the Enoyl acyl carrier protein reductase (InhA) , a critical enzyme in bacterial fatty acid biosynthesis. The compound inhibits InhA, disrupting the Fatty Acid Synthase II (FAS-II) pathway, which is essential for mycolic acid synthesis in bacteria. This inhibition weakens the bacterial cell wall, rendering it more susceptible to external stresses and antibiotics.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, in a study employing the paper disc diffusion method, the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic |

|---|---|---|

| Escherichia coli | 15 | Streptomycin |

| Staphylococcus aureus | 18 | Penicillin |

Anti-inflammatory and Analgesic Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting cytokine production. Specifically, it has been reported to reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels significantly at concentrations around 10 µM . This makes it a potential candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also been investigated for its anticancer activities. In various cell line assays, it has shown cytotoxic effects against cancer cells such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The observed IC50 values indicate significant potency in inhibiting cancer cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of this compound against Mycobacterium tuberculosis. The results indicated a promising inhibition rate comparable to that of rifampicin, suggesting potential for tuberculosis treatment .

- Anti-inflammatory Activity : In a carrageenan-induced edema model in mice, the compound exhibited anti-inflammatory effects comparable to indomethacin, highlighting its therapeutic potential in managing pain and inflammation .

Future Directions

Research on this compound is ongoing with several future directions:

- Synthesis of Derivatives : Developing new derivatives with modified structures may enhance biological activity or reduce side effects.

- Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its effects could lead to improved therapeutic strategies.

- Clinical Trials : Progressing from preclinical studies to clinical trials will be essential for evaluating safety and efficacy in humans.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-Amino-5-(3,4-dimethoxyphenyl)-2-methylpyrazole, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation and cyclization reactions. A common approach involves refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, analogous pyrazole syntheses use hydrazide precursors cyclized under reflux (18–24 hours) followed by purification via ice-water precipitation and recrystallization (ethanol-water mixtures yield ~65% purity) . Key factors influencing yield include:

- Reaction time/temperature : Prolonged reflux ensures complete cyclization but may risk decomposition.

- Purification : Multi-step filtration and recrystallization minimize byproducts.

- Solvent choice : DMSO enhances solubility of aromatic intermediates, while ethanol-water mixtures improve crystallization efficiency.

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- Single-crystal X-ray diffraction : Provides definitive proof of molecular geometry, as demonstrated for structurally similar dimethoxyphenyl pyrazoles (monoclinic system, space group P21/c) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm; aromatic protons at δ 6.7–7.2 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm, C=O or C=N vibrations if present).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Discrepancies often arise from impurities or polymorphic forms. Methodological steps include:

Repurification : Re-crystallize using alternative solvents (e.g., acetonitrile instead of ethanol) to isolate pure phases.

DSC/TGA : Assess thermal stability and detect polymorphs.

Comparative analysis : Cross-reference with X-ray data (e.g., bond lengths/angles in dimethoxyphenyl derivatives) to validate NMR/IR assignments .

DFT calculations : Simulate spectra to match experimental data and identify conformational isomers.

Advanced: How can this compound serve as a precursor for fused heterocyclic systems, and what experimental designs are recommended?

Answer:

The amino and methyl groups on the pyrazole core enable diverse functionalization:

- Cyclization with active methylene compounds : React with malononitrile or ethyl acetoacetate in acetic acid to form pyrazolo[1,5-a]pyrimidines or triazines .

- Diazotization and coupling : Convert the amino group to a diazonium salt for coupling with enolates or aryl boronic acids, enabling access to biaryl systems .

- Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates (e.g., 30 minutes vs. 18 hours under conventional reflux) .

Advanced: What strategies improve low yields in multi-step syntheses of this compound?

Answer:

Optimization strategies include:

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate cyclization steps .

- Stepwise monitoring : Employ TLC or in-situ IR to identify bottlenecks (e.g., incomplete hydrazide formation).

- Solvent-free conditions : For solid-phase intermediates, grinding reactants with catalytic p-TSA can enhance efficiency .

- Protecting groups : Temporarily shield reactive sites (e.g., Boc for amines) to prevent side reactions during multi-step sequences .

Advanced: How can researchers analyze intermolecular interactions and packing motifs in its crystal structure?

Answer:

X-ray crystallography reveals:

- Hydrogen bonding : N-H···Cl or O-H···O interactions stabilize the lattice in hydrated forms (e.g., dihydrate structures with , ) .

- π-π stacking : Aromatic dimethoxyphenyl groups often exhibit face-to-face stacking (3.5–4.0 Å distances).

- Hirshfeld surface analysis : Quantifies contact contributions (e.g., H···H, C···O) to predict solubility and stability .

Advanced: How does the electronic nature of the 3,4-dimethoxyphenyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-donating methoxy groups enhance aryl ring nucleophilicity, facilitating:

- Buchwald-Hartwig amination : Pd-catalyzed coupling with amines at C-5 of the pyrazole.

- Suzuki-Miyaura reactions : Boronic acid coupling at the para position of the dimethoxyphenyl group (optimized with Pd(OAc)/SPhos).

- Electrophilic substitution : Directed ortho-metalation (DoM) using LDA to introduce halogens or nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.